tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate (molecular formula: C₁₁H₁₉N₃O₃; molecular weight: 241.29 g/mol; CAS: 2302810-17-7) is a carbamate-protected amine derivative featuring a 1-methylpyrazole moiety linked via a 2-hydroxyethyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its tert-butyl carbamate (Boc) group serves to protect amines during multi-step reactions . Its structure combines a polar hydroxyethyl chain with a heteroaromatic pyrazole ring, influencing its solubility and reactivity.
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-9(7-15)8-5-6-14(4)13-8/h5-6,9,15H,7H2,1-4H3,(H,12,16) |
InChI Key |
UNSVZFFVGRIPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the pyrazole ring, often using reagents like ethylene oxide or similar compounds.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate with derivatives and analogs based on structural features, synthesis, and physicochemical properties.
Pyrazole-Substituted Carbamates
Key Observations:
- Structural Variations : The target compound differs from derivative 10b in the placement of the hydroxyl group (on the ethyl chain vs. the pyrazole ring), impacting hydrogen-bonding capacity and solubility.
- Synthesis : Analogous tert-butyl carbamates (e.g., tert-butyl N-(6-bromohexyl)carbamate ) are synthesized via alkylation with brominated intermediates under reflux with K₂CO₃/NaI in dioxane . Derivative 10b employs hydrazine cyclization with methyl hydrazine, yielding 73% .
- Applications : Brominated analogs serve as alkylating agents in drug synthesis, whereas hydroxylated derivatives like 10b may act as intermediates for bioactive molecules .
Pyrazolopyrimidine and Furan-Based Carbamates
Key Observations:
- Complexity : This compound demonstrates the use of tert-butyl carbamates in protecting amines during the synthesis of polycyclic systems. Its Suzuki coupling-based synthesis contrasts with the simpler alkylation/hydrazine routes for the target compound .
- Physicochemical Properties : Higher molecular weight and melting point (163–166°C) reflect increased rigidity due to aromatic stacking .
Substituent Effects on Reactivity and Stability
- Boc Group Stability : All analogs share hydrolytic sensitivity of the tert-butyl carbamate group, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .
- Pyrazole vs. Other Heterocycles: Pyrazole-containing carbamates exhibit enhanced metabolic stability compared to morpholine or piperazine analogs, as seen in cannabinoid receptor ligands .
- Solubility : Hydroxyl groups (as in the target compound and 10b ) improve aqueous solubility, whereas brominated or lipophilic chains enhance membrane permeability .
Biological Activity
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate, with the CAS number 2891602-09-6, is a synthetic organic compound characterized by the molecular formula and a molecular weight of 241.29 g/mol. Its structure features a tert-butyl group, a hydroxy group, and a pyrazole ring, which contribute to its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its unique structure allows it to participate in several biochemical pathways, making it a candidate for further exploration in drug development.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in bacterial metabolism. For instance, studies have shown that related carbamates exhibit inhibitory effects on bacterial signal peptidases, which are crucial for protein processing in Gram-negative bacteria such as E. coli .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (mM) | Reference |
|---|---|---|---|
| Compound A | SPase | 0.056 | |
| Compound B | SPase | 0.071 | |
| This compound | TBD | TBD | TBD |
Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that while some derivatives exhibit moderate cytotoxicity, the specific effects of this compound require further investigation to determine its safety profile and therapeutic index.
Table 2: Cytotoxicity Results on Cell Lines
Synthesis and Evaluation
A detailed study conducted by Benediktsdottir et al. focused on the synthesis of oligopeptides linked to pyrazole derivatives, including this compound. The research aimed to evaluate these compounds for their inhibitory potency against type I signal peptidases in E. coli . The results indicated that modifications to the pyrazole ring could enhance inhibitory activity.
Applications in Medicinal Chemistry
Given its structural characteristics, this compound is being explored as a potential precursor in the synthesis of novel antibiotics and other therapeutic agents. Its ability to inhibit key bacterial enzymes positions it as a valuable candidate in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
